Clorhidrato de 1,2,3,4-tetrahidroisoquinolina-3-carboxilato de etilo

Descripción general

Descripción

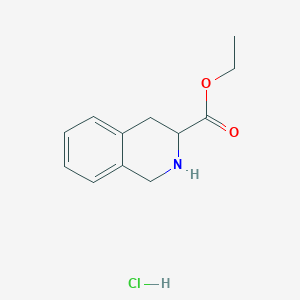

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of tetrahydroisoquinoline, a structure that is significant in medicinal chemistry due to its presence in various natural products and therapeutic agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.71 g/mol

- IUPAC Name : Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride

- CAS Number : 15912-56-8

The compound features a tetrahydroisoquinoline structure, a significant scaffold in medicinal chemistry known for its diverse biological activities. Its unique properties stem from the combination of the ethyl ester and hydrochloride functionalities, which enhance its reactivity and potential applications in drug development and synthesis.

Chemistry

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the construction of complex organic molecules and natural products. The compound is particularly valuable for synthesizing various alkaloids and pharmaceuticals due to its structural versatility.

Biology

In biological research, this compound is investigated for its potential therapeutic effects. Studies have shown that it can act as an inhibitor in several biochemical pathways. For instance:

- Modulation of Receptors : Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride interacts with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .

- Protein-Tyrosine Phosphatase Inhibition : It has been demonstrated to inhibit Protein-Tyrosine Phosphatase 1B (PTP-1B), enhancing insulin signaling pathways.

Medicine

The compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate neurotransmission pathways positions it as a candidate for drug development targeting conditions such as depression and anxiety.

Industrial Applications

In the chemical industry, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used as an intermediate in the production of fine chemicals and agrochemicals. Its role as a precursor in various synthesis processes makes it essential for developing new materials and compounds.

Case Study 1: Neuroprotective Effects

A study demonstrated that ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride possesses neuroprotective properties by reducing oxidative stress in neuronal cells. The findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antidiabetic Activity

Research indicated that the compound enhances insulin sensitivity through PTP-1B inhibition in diabetic models. This effect highlights its therapeutic potential for managing type 2 diabetes mellitus.

Mecanismo De Acción

Target of Action

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is an important structural motif of various natural products and therapeutic lead compounds . It has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

Mode of Action

It is known that the compound can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It is known that the compound is involved in various multicomponent reactions for the c (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

It is known that the compound is a key fragment of a diverse range of alkaloids and bioactive molecules .

Action Environment

The action, efficacy, and stability of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of gene expression related to metabolism and inflammation . Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.

Cellular Effects

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride affects different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of PPARs, which play a role in lipid metabolism and glucose homeostasis . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific biomolecules. It binds to PPARs, leading to their activation or inhibition . This binding can result in changes in gene expression, influencing various metabolic and inflammatory pathways. Additionally, the compound may interact with other enzymes and proteins, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and inflammation. At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism . These interactions can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis. The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding these interactions can provide insights into its localization and accumulation within different tissues, influencing its overall efficacy.

Subcellular Localization

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline ring system, which is then esterified to produce the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency and high yield. These methods improve atom economy and selectivity, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve alkyl halides under basic conditions .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl ester and hydrochloride functionalities.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (ETHIC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

ETHIC has the molecular formula and a molecular weight of approximately 241.71 g/mol. It is classified as a hydrochloride salt of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which contributes to its unique pharmacological properties. The isoquinoline structure is known for its role in various biological activities and serves as a scaffold for numerous alkaloids.

Target Interactions

ETHIC acts primarily through its interactions with various biomolecules, particularly receptors involved in neurotransmission and metabolic regulation. Key targets include:

- Peroxisome Proliferator-Activated Receptors (PPARs) : ETHIC has been shown to modulate PPAR activity, influencing lipid metabolism and glucose homeostasis.

- Protein-Tyrosine Phosphatase 1B (PTP-1B) : The compound inhibits PTP-1B activity, enhancing insulin signaling pathways.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cell Signaling : ETHIC modulates intracellular signaling pathways that regulate gene expression related to metabolism and inflammation.

- Neurotransmitter Systems : It interacts with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

Neuroprotective Effects

Research indicates that ETHIC may possess neuroprotective properties. It has been implicated in the modulation of neurotransmitter systems that are critical for cognitive functions and mood regulation. Studies have shown that it can influence neuronal survival and function under stress conditions .

Anti-inflammatory Properties

ETHIC's ability to activate PPARs suggests it may exert anti-inflammatory effects. By modulating gene expression related to inflammation, it could potentially be beneficial in treating inflammatory diseases .

Pharmacokinetics

ETHIC is stable under standard laboratory conditions but should be stored in a dark place at temperatures between 2-8°C to maintain its integrity. Its pharmacokinetic profile indicates efficient absorption and distribution within biological systems, making it suitable for further therapeutic exploration.

Case Studies and Research Findings

Several studies have highlighted the biological significance of ETHIC:

- Study on Cellular Effects : A study demonstrated that ETHIC influences cellular metabolism by activating PPARγ, leading to increased glucose uptake in adipocytes.

- Neuropharmacological Investigation : In vitro studies indicated that ETHIC enhances the viability of neuronal cells under oxidative stress conditions, suggesting potential use as a neuroprotective agent .

- Metabolic Regulation : Research found that ETHIC effectively lowers blood glucose levels in diabetic animal models by enhancing insulin sensitivity through PTP-1B inhibition.

Propiedades

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424950 | |

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57980-74-2 | |

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.